molecular formula C21H22N4O2 B6534671 1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1021224-85-0

1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534671
CAS No.: 1021224-85-0
M. Wt: 362.4 g/mol
InChI Key: YOCHECMPTTUBMO-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a urea derivative featuring a dihydropyridazinone core substituted with 3-methylphenyl and 4-methylphenyl groups.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-8-17(9-7-15)19-10-11-20(26)25(24-19)13-12-22-21(27)23-18-5-3-4-16(2)14-18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCHECMPTTUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of dihydropyridazinone derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Functional Groups Notable Properties
Target Compound 3-methylphenyl (urea arm), 4-methylphenyl (pyridazinone) ~378.43 (estimated) Urea, dihydropyridazinone Hypothesized enhanced hydrogen bonding due to urea linkage
Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide) Furan-2-yl, dihydropyridinone Not provided Acetamide, dihydropyridazinone Highest predicted binding affinity (−8.1 kcal/mol) in screening; furan may enhance π-π interactions
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-fluorophenyl 248.22 Carboxylic acid, dihydropyridazinone Acetic acid linker improves solubility; fluorine increases electronegativity
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-chlorophenyl 266.25 Carboxylic acid, dihydropyridazinone Chlorine’s electron-withdrawing effect may alter target binding
1-cyclohexyl-3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea Cyclohexyl, 3,4-dimethoxyphenyl 400.47 Urea, dihydropyridazinone Higher lipophilicity (cyclohexyl) may improve membrane permeability

Key Observations:

Substituent Effects: Aromatic Groups: The target compound’s 3- and 4-methylphenyl groups likely enhance hydrophobic interactions compared to Compound X’s furan and dihydropyridinone moieties . Linker Chemistry: The urea linkage in the target compound and contrasts with the acetamide in Compound X and carboxylic acid in . Urea’s dual hydrogen-bond donor/acceptor capacity may improve target engagement compared to acetamide or carboxylate linkers .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~378.43) is lower than (400.47), suggesting better compliance with Lipinski’s rules for oral bioavailability. However, the absence of ionizable groups (e.g., carboxylic acid in ) may reduce aqueous solubility.

Synthetic and Analytical Considerations :

  • Structural determination of similar compounds (e.g., ) likely employed crystallographic tools like SHELXL and WinGX, as described in . These methods ensure accurate refinement of substituent geometries, critical for structure-activity relationship (SAR) studies.

Research Findings and Implications

  • Binding Affinity: Compound X’s high affinity (−8.1 kcal/mol) suggests that dihydropyridazinone derivatives with heteroaromatic substituents (e.g., furan) are promising scaffolds. The target compound’s methylphenyl groups may optimize binding in hydrophobic pockets.
  • Purity and Formulation : Most analogs (e.g., ) report 95% purity, indicating standardized synthesis protocols. The target compound’s formulation may benefit from excipients like trehalose, which weakly interacts with protein CDR3 regions .

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